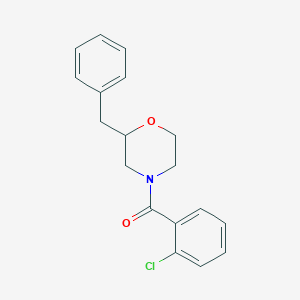![molecular formula C24H33N3O4 B6025298 1-(2-{[4-(2-furoyl)-1-piperazinyl]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6025298.png)
1-(2-{[4-(2-furoyl)-1-piperazinyl]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-{[4-(2-furoyl)-1-piperazinyl]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol, also known as carvedilol, is a beta-blocker medication used to treat conditions such as high blood pressure, heart failure, and angina. In
作用机制
Carvedilol works by blocking the beta-adrenergic receptors in the heart, which reduces the heart rate and the force of contraction. It also has antioxidant properties and can block the alpha-adrenergic receptors, which helps to dilate blood vessels and reduce blood pressure.
Biochemical and Physiological Effects:
Carvedilol has been shown to have several biochemical and physiological effects. It can reduce the levels of circulating catecholamines, which are hormones that increase heart rate and blood pressure. It can also reduce oxidative stress and inflammation, which are both implicated in the development of cardiovascular disease.
实验室实验的优点和局限性
One advantage of using 1-(2-{[4-(2-furoyl)-1-piperazinyl]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol in lab experiments is its well-established safety profile. It has been used clinically for many years and has a low incidence of adverse effects. However, one limitation is that it may not be suitable for all types of experiments, as its mechanism of action is specific to the cardiovascular system.
未来方向
There are several potential future directions for research on 1-(2-{[4-(2-furoyl)-1-piperazinyl]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol. One area of interest is the use of this compound in combination with other medications for the treatment of cardiovascular disease. Another area of interest is the potential use of this compound in the treatment of other conditions such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to better understand the mechanisms of action of this compound and its effects on other systems in the body.
Conclusion:
In conclusion, this compound is a beta-blocker medication that has been extensively studied for its potential use in the treatment of various cardiovascular diseases. Its mechanism of action involves blocking beta-adrenergic receptors, reducing heart rate and blood pressure, and reducing oxidative stress and inflammation. While it has several advantages for use in lab experiments, its mechanism of action may limit its applicability to certain types of experiments. Further research is needed to better understand the potential uses of this compound and its effects on other systems in the body.
合成方法
Carvedilol can be synthesized through a multi-step process that involves the use of several chemical reactions. The first step involves the preparation of 2-[4-(2-furoyl)piperazin-1-yl]ethanol, which is then converted to 1-(9H-fluoren-9-yl)methyl-2-[4-(2-furoyl)piperazin-1-yl]ethanol. This intermediate product is then reacted with 4-(2-chloroethoxy)phenol to form the final product, 1-(2-{[4-(2-furoyl)-1-piperazinyl]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol.
科学研究应用
Carvedilol has been extensively studied for its potential use in the treatment of various cardiovascular diseases. It has been shown to improve left ventricular function in patients with heart failure, reduce mortality in patients with acute myocardial infarction, and decrease blood pressure in patients with hypertension. Carvedilol has also been studied for its potential use in the treatment of other conditions such as Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
furan-2-yl-[4-[[2-(2-hydroxy-3-piperidin-1-ylpropoxy)phenyl]methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O4/c28-21(18-25-10-4-1-5-11-25)19-31-22-8-3-2-7-20(22)17-26-12-14-27(15-13-26)24(29)23-9-6-16-30-23/h2-3,6-9,16,21,28H,1,4-5,10-15,17-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTLQEMGHXGOBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(COC2=CC=CC=C2CN3CCN(CC3)C(=O)C4=CC=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-fluorophenyl)-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B6025221.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6025222.png)
![3-(2-{[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]amino}-2-oxoethyl)-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6025223.png)
![2-[4-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6025231.png)

![3-[2-(2,4-difluorophenyl)ethyl]-1-[3-(1H-pyrazol-4-yl)propanoyl]piperidine](/img/structure/B6025244.png)
![N-[2-(4-morpholinylmethyl)benzyl]-2-phenoxypropanamide](/img/structure/B6025249.png)
![N-benzyl-4-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide](/img/structure/B6025258.png)
![1-(4-fluorobenzyl)-3-hydroxy-3-{[(4-pyridinylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6025277.png)
![2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]propanamide](/img/structure/B6025284.png)

![1-[2-methoxy-4-({methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6025310.png)
![4-bromo-2-{[(3-{[4-(diphenylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]amino}phenyl)imino]methyl}phenol](/img/structure/B6025318.png)